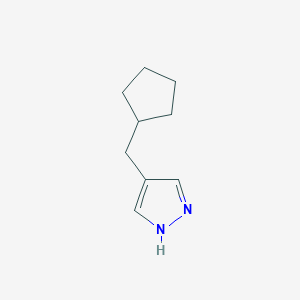

4-(Cyclopentylmethyl)-1H-pyrazole

Description

Significance of Pyrazole (B372694) Derivatives in Contemporary Chemistry and Allied Fields

The pyrazole scaffold, a five-membered aromatic ring containing two adjacent nitrogen atoms, is a cornerstone in modern chemical science. Its derivatives are recognized for their wide-ranging applications, stemming from a unique combination of chemical properties. orientjchem.orgresearchgate.net Pyrazoles are integral to medicinal chemistry, forming the core of numerous FDA-approved drugs. nih.govbenthamdirect.com Notable examples include the anti-inflammatory drug Celecoxib, the anticoagulant Apixaban, and Sildenafil, used for treating erectile dysfunction. nih.govbenthamdirect.comtandfonline.com

Beyond medicine, pyrazole derivatives have found applications as agrochemicals, dyes, and fluorescent substances. globalresearchonline.net Their utility also extends to materials science, where they are used as cosmetic colorings, UV stabilizers, and components of liquid crystals. nih.gov The versatility of the pyrazole ring has made it a subject of intense study, with researchers continually exploring new synthetic methods and applications. researchgate.netnih.gov

The Pyrazole Ring System as a Privileged Scaffold in Organic and Medicinal Chemistry

The pyrazole nucleus is often described as a "privileged scaffold". nih.govtandfonline.comresearchgate.net This term signifies that the core structure is able to bind to multiple, diverse biological targets, making it a valuable starting point for drug discovery programs. researchgate.net The metabolic stability of the pyrazole ring is a key factor in its success in medicinal chemistry. tandfonline.com

The chemical nature of the pyrazole ring allows for extensive functionalization. It features two nitrogen atoms: one pyrrole-like and one pyridine-like. The pyrrole-like nitrogen can act as a hydrogen bond donor, while the pyridine-like nitrogen is a hydrogen bond acceptor. mdpi.com This dual character, combined with the aromatic nature of the ring, facilitates a variety of interactions with biological macromolecules. researchgate.net The ability to readily modify the substituents at various positions on the ring allows chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules. nih.govmdpi.com This adaptability has led to the development of pyrazole-containing compounds with a vast array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.gov

Structural Context of the Cyclopentylmethyl Moiety in Pyrazole Derivatives

The introduction of substituents onto the pyrazole core is a critical strategy for modulating its properties. An alkyl group, such as the cyclopentylmethyl moiety in 4-(Cyclopentylmethyl)-1H-pyrazole, significantly influences the molecule's characteristics. The placement of a substituent at the C4 position is a common synthetic step, often achieved through reactions like halogenation followed by further derivatization. slideshare.net

The cyclopentylmethyl group is a non-polar, bulky aliphatic substituent. Its primary influence is on the molecule's lipophilicity and steric profile.

Physicochemical and Synthesis Data for this compound

While detailed research findings on this compound itself are not extensively published, its properties can be compiled from chemical supplier databases and its synthesis can be inferred from established methods for creating 4-substituted pyrazoles.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 925627-23-4 |

| Molecular Formula | C₉H₁₄N₂ |

| Molecular Weight | 150.22 g/mol |

| Appearance | Not specified (often an oil or low-melting solid) |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Purity | Typically >95% (as supplied commercially) |

Data sourced from publicly available chemical catalogs, accessed in 2024. This data is for informational purposes and not a certificate of analysis.

Table 2: Representative Synthesis Scheme

The synthesis of 4-substituted pyrazoles often involves multi-step sequences. A common and versatile method is the Vilsmeier-Haack reaction, which can be used to introduce a formyl group at the 4-position, followed by further modification. mdpi.com Another general approach involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine (B178648) derivative. organic-chemistry.orgmdpi.com

A plausible, though not explicitly documented, route to this compound could start from 4-bromo-1H-pyrazole.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 4-Bromo-1H-pyrazole, (Cyclopentylmethyl)zinc bromide | Palladium catalyst (e.g., Pd(dppf)Cl₂) | This compound |

This represents a hypothetical synthetic step based on standard cross-coupling reactions (Negishi coupling) common in heterocyclic chemistry.

Structure

2D Structure

3D Structure

Properties

CAS No. |

73123-53-2 |

|---|---|

Molecular Formula |

C9H14N2 |

Molecular Weight |

150.22 g/mol |

IUPAC Name |

4-(cyclopentylmethyl)-1H-pyrazole |

InChI |

InChI=1S/C9H14N2/c1-2-4-8(3-1)5-9-6-10-11-7-9/h6-8H,1-5H2,(H,10,11) |

InChI Key |

XLKFHKVNZABZFO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)CC2=CNN=C2 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 4 Cyclopentylmethyl 1h Pyrazole Derivatives

Reaction Mechanisms in Pyrazole (B372694) Formation and Derivatization

Understanding the mechanisms of pyrazole synthesis and functionalization is key to controlling regioselectivity and developing efficient synthetic routes.

The most fundamental and widely used method for constructing the pyrazole ring is the Knorr pyrazole synthesis, first reported in 1883. jk-sci.comslideshare.net This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. wikipedia.org

The synthesis of 4-(cyclopentylmethyl)-1H-pyrazole would likely proceed via an analog of the Knorr synthesis. The key starting materials would be a hydrazine and a 1,3-dicarbonyl compound bearing the cyclopentylmethyl group, such as 2-(cyclopentylmethyl)malonaldehyde or a related β-ketoester.

Mechanism of the Knorr Pyrazole Synthesis:

Initial Attack: The reaction typically begins with the nucleophilic attack of one of the nitrogen atoms of hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. youtube.com

Imine/Enamine Formation: This is followed by dehydration to form an imine or a hydrazone intermediate. youtube.comyoutube.com

Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group. youtube.com

Dehydration/Aromatization: A final dehydration step occurs, leading to the formation of the stable aromatic pyrazole ring. youtube.com

The regioselectivity of the reaction (i.e., which nitrogen of a substituted hydrazine attacks which carbonyl group) is influenced by the steric and electronic nature of the substituents on both the hydrazine and the dicarbonyl compound. nih.gov

Modern synthetic methods increasingly employ radical-based mechanisms for the functionalization of heterocyclic compounds, including pyrazoles. These pathways can offer alternative reactivity and access to derivatives that are difficult to obtain through traditional ionic reactions. nih.gov

Radical C-H Functionalization: Direct C-H functionalization via radical pathways provides an atom-economical way to introduce new substituents. For example, the C-H arylation of N-phenylpyrazole has been achieved using phenyldiazonium salts as a radical precursor under photoredox catalysis. acs.org This suggests that the C-H bonds on the pyrazole ring of this compound, particularly at the C3 and C5 positions, could be targets for similar radical-mediated substitutions.

Radical Cyclizations: Radical mechanisms are also involved in some pyrazole synthesis methods. For instance, the copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones is proposed to proceed through the formation of a hydrazonyl radical, which then undergoes cyclization to form the pyrazole ring. organic-chemistry.org This type of mechanism highlights the diverse strategies available for constructing the pyrazole core.

Cycloaddition Mechanism Elucidation

The synthesis of the pyrazole core, including that of 4-substituted derivatives like this compound, is frequently achieved through [3+2] cycloaddition reactions. scispace.com This type of reaction is a powerful method for constructing five-membered heterocyclic rings. nih.gov It involves the concerted combination of a 1,3-dipole with a dipolarophile, a molecule containing a π-bond. acs.org

The general mechanism for forming a pyrazole ring via a [3+2] cycloaddition involves a 1,3-dipolar species reacting with an alkyne or an alkene. nih.govnih.gov Common 1,3-dipoles used for pyrazole synthesis include diazo compounds, nitrile imines, and sydnones. nih.govyoutube.com

Reaction with Diazo Compounds: Diazoalkanes can react with alkynes in a [3+2] cycloaddition to form pyrazoles directly. nih.gov For instance, the reaction of ethyl diazoacetate with an alkyne, catalyzed by zinc triflate, yields the corresponding pyrazole-5-carboxylate. youtube.com If an alkene is used as the dipolarophile, the initial product is a pyrazoline, which then requires an oxidation step to aromatize into the final pyrazole product. uni-muenchen.de

Reaction with Nitrile Imines: Nitrile imines, which are typically generated in situ from α-halohydrazones or tetrazoles, are highly versatile 1,3-dipoles for pyrazole synthesis. scispace.comuni-muenchen.de Their reaction with alkynes provides a direct route to polysubstituted pyrazoles. A novel approach involves a tandem [3+2] cycloaddition/ring-opening rearrangement of benzofuran-derived azadienes with nitrile imines to produce highly functionalized pyrazoles. scispace.com

A noteworthy development is the use of α,β-unsaturated aldehydes as synthetic equivalents of alkynes in a domino sequence involving a photoclick cycloaddition followed by a photocatalyzed oxidative deformylation to regioselectively produce pyrazoles. uni-muenchen.de This method highlights the adaptability of cycloaddition strategies.

The regioselectivity of these reactions—determining which nitrogen of the dipole bonds to which carbon of the dipolarophile—is influenced by steric and electronic factors of the substituents on both reacting partners. nih.gov For example, in the condensation of 1,3-dicarbonyl compounds with substituted hydrazines, the reaction between an aryl-substituted dicarbonyl and an alkylhydrazine often yields the regioisomer with the N-alkyl group adjacent to the aryl-substituted carbon as the major product. nih.gov

| 1,3-Dipole | Dipolarophile | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| Nitrile Imine (from α-chlorobenzaldehyde phenylhydrazone) | Benzofuran-derived Azadiene | Base (e.g., Et3N) | Functionalized Pyrazole | scispace.com |

| Ethyl Diazoacetate | Phenylacetylene | Zinc Triflate (catalyst), Triethylamine (B128534) | Ethyl 5-phenyl-1H-pyrazole-3-carboxylate | nih.gov |

| Diphenylnitrilimine (from hydrazone) | Vinyl derivative | - | 1,3,5-substituted Pyrazole | nih.gov |

| Sydnone | Alkyne | Heating (e.g., 15 hours) | 1,3,4,5-tetrasubstituted Pyrazole | youtube.com |

Reactivity Profile of the Cyclopentylmethyl Moiety in Complex Systems

The cyclopentylmethyl group at the C4 position of the pyrazole ring is primarily an alkyl substituent. The pyrazole ring itself is an electron-rich aromatic system, with the C4 position being particularly susceptible to electrophilic attack. youtube.comyoutube.com The presence of the alkyl group at this position generally does not alter the fundamental reactivity of the pyrazole core but can itself be a site of chemical transformation, particularly under oxidative conditions.

Saturated heterocyclic compounds and alkyl-substituted heterocycles often exhibit reactivity similar to their acyclic counterparts. youtube.com For the cyclopentylmethyl group, the most probable site of reaction is the methylene (B1212753) (-CH₂-) carbon, which is analogous to a benzylic position due to its attachment to the aromatic pyrazole ring. This position can be stabilized as a radical or a carbocation, making it a focal point for reactions like oxidation.

Research on the oxidation of 4-alkyl-substituted pyrazol-5-ones has shown that the alkyl group can be oxidized to a hydroxyl group. scispace.com For instance, 1,3-dimethyl-4-ethyl-pyrazol-5-one is oxidized by air in the presence of triethylamine to yield 1,3-dimethyl-4-ethyl-4-hydroxypyrazol-5-one. scispace.com

More relevantly, studies on the regioselective oxidation of 4,5-disubstituted pyrazoles using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) have demonstrated that oxidation can occur selectively at the alkyl substituent. psu.edu In the case of a pyrazole with a methyl group at C4 and a phenyl group at C5, oxidation with DDQ in the presence of acetic acid leads to the formation of an acetoxy-substituted product at the C5-phenyl group, proceeding through a stabilized carbocation intermediate. psu.edu This principle suggests that the methylene bridge of the cyclopentylmethyl group in this compound would be the primary target for such oxidative functionalization, as it can form a stabilized secondary carbocation or radical.

| Substrate | Reagent/Conditions | Reactive Site | Product | Reference |

|---|---|---|---|---|

| 1-Phenyl-3-methyl-4-ethyl-pyrazol-5-one | O₂ (air), Triethylamine, Methanol, 70°C | 4-Ethyl group | 4-Hydroxy-4-ethyl derivative | scispace.com |

| 1,3-Diphenyl-4-methyl-5-(p-tolyl)-1H-pyrazole | DDQ, Acetic Acid, Benzene (reflux) | 5-(p-tolyl) group (benzylic methyl) | 5-(p-acetoxymethylphenyl) derivative | psu.edu |

| 1H-Pyrazole | KMnO₄ | Side alkyl chain (general) | Carboxylic acid derivative | youtube.com |

| 1,3-Disubstituted Pyrazoles | PhICl₂ / NH₄SCN, Toluene, 0°C | C4-H bond | 4-Thiocyanato-pyrazole | beilstein-journals.org |

Theoretical and Computational Investigations of 4 Cyclopentylmethyl 1h Pyrazole

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like pyrazole (B372694) derivatives. These methods can determine optimized molecular geometries, electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, and electrostatic potential surfaces.

For a molecule like 4-(Cyclopentylmethyl)-1H-pyrazole, DFT calculations could provide insights into:

Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles to define the most stable three-dimensional structure.

Electronic Properties: The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Electrostatic Potential Maps: These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for predicting sites of reaction.

Spectroscopic Properties: Theoretical calculations can predict vibrational frequencies (IR and Raman spectra) and NMR chemical shifts, which can aid in the experimental characterization of the compound.

A hypothetical data table for DFT-calculated properties of this compound might look like this:

| Property | Calculated Value |

| HOMO Energy | Value in eV |

| LUMO Energy | Value in eV |

| HOMO-LUMO Gap | Value in eV |

| Dipole Moment | Value in Debye |

| Total Energy | Value in Hartrees |

Note: The values in this table are placeholders as specific data for this compound was not found.

Molecular Modeling and Docking Studies in Ligand-Target Interactions

Molecular modeling and docking are instrumental in drug discovery for predicting how a ligand, such as a pyrazole derivative, might interact with a biological target, typically a protein or enzyme. These computational techniques can help in screening potential drug candidates and understanding their mechanism of action at a molecular level.

In the context of this compound, docking studies could be employed to:

Predict Binding Affinity: Calculate the binding energy (e.g., in kcal/mol) to estimate the strength of the interaction between the compound and a specific protein target.

Identify Binding Poses: Determine the most likely orientation of the ligand within the active site of the target protein.

Analyze Intermolecular Interactions: Visualize and quantify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-protein complex.

A representative data table from a docking study of this compound against a hypothetical protein target is shown below:

| Parameter | Value |

| Binding Energy (kcal/mol) | Predicted Value |

| Hydrogen Bond Interactions | List of interacting residues |

| Hydrophobic Interactions | List of interacting residues |

| RMSD (Å) | Value |

Note: The values in this table are illustrative as specific docking studies for this compound were not found.

Quantitative Structure-Activity Relationship (QSAR) Methodologies in Pyrazole Research

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For pyrazole derivatives, QSAR models are developed to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

A QSAR study involving this compound would typically involve:

Descriptor Calculation: Quantifying various physicochemical properties of a series of pyrazole analogs, such as electronic, steric, and hydrophobic parameters.

Model Development: Using statistical methods to build a regression model that correlates these descriptors with the observed biological activity.

Model Validation: Rigorously testing the predictive power of the QSAR model using internal and external sets of compounds.

The general form of a QSAR equation is: Biological Activity = f(Descriptor 1, Descriptor 2, ...)

While no specific QSAR models for this compound were identified, research on other pyrazole derivatives has shown the importance of descriptors like molecular weight, logP, and various topological and electronic parameters in determining their biological activities.

Conformational Analysis and Stereochemical Considerations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule with a flexible substituent like the cyclopentylmethyl group in this compound, understanding its conformational preferences is crucial.

This analysis can reveal:

Low-Energy Conformations: Identifying the most stable conformers of the molecule, which are likely the ones that are biologically active.

Rotational Barriers: Calculating the energy required to rotate around specific bonds, which influences the flexibility of the molecule.

For pyrazole-containing structures, the relative orientation of the pyrazole ring and its substituents can be critical for their activity. While specific conformational analysis data for this compound is not available, such a study would likely investigate the rotational freedom of the cyclopentylmethyl group relative to the pyrazole ring and the puckering of the cyclopentane (B165970) ring.

In Vitro Biological Research and Structure Activity Relationship Sar Studies of 4 Cyclopentylmethyl 1h Pyrazole Derivatives

General Principles of In Vitro Biological Screening Methodologies for Pyrazoles

The exploration of the therapeutic potential of novel pyrazole (B372694) derivatives, including those with a 4-(cyclopentylmethyl)-1H-pyrazole core, commences with a cascade of in vitro biological screening assays. These initial tests are fundamental in identifying and characterizing the biological activity of new chemical entities.

A primary step in this process often involves high-throughput screening (HTS) to assess the compound's effect on a broad range of biological targets. For instance, in the context of anticancer drug discovery, this could involve screening against a panel of 60 different human tumor cell lines, a method utilized by the U.S. National Cancer Institute (NCI). nih.gov This two-stage process typically begins with a single high-dose concentration to identify compounds with significant growth inhibition, which are then subjected to a more detailed five-dose concentration-response evaluation. nih.gov

For more targeted approaches, specific enzymatic or cell-based assays are employed. In the investigation of pyrazole derivatives as potential kinase inhibitors, in vitro kinase inhibition assays are paramount. nih.govmdpi.com These assays measure the ability of a compound to inhibit the activity of a specific kinase, often by quantifying the phosphorylation of a substrate. The half-maximal inhibitory concentration (IC50) value is a key parameter derived from these assays, indicating the concentration of the inhibitor required to reduce the enzyme's activity by 50%. mdpi.commdpi.com

Furthermore, to understand the broader biological implications, a variety of other in vitro assays are conducted. These can include assessments of a compound's antioxidant potential through assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govnih.gov For compounds being investigated for antidiabetic properties, in vitro inhibition assays against enzymes such as α-glucosidase and α-amylase are common. nih.govnih.gov

Cell-based assays are also crucial for evaluating the effects of pyrazole derivatives in a more biologically relevant context. These can range from assessing cytotoxicity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to more specific assays that measure apoptosis, cell cycle arrest, or the inhibition of specific signaling pathways within the cell. nih.govnih.gov For instance, in the study of neuroprotective agents, in vitro assays using paradigms of N-methyl-D-aspartate (NMDA) toxicity are employed. nih.gov

The initial screening data from these diverse in vitro methodologies provide the foundational knowledge for further lead optimization and the elucidation of structure-activity relationships.

Structure-Activity Relationship (SAR) Paradigms for Pyrazole Scaffolds

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. researchgate.netspast.orgmdpi.com For the pyrazole scaffold, SAR studies have been instrumental in the development of potent and selective therapeutic agents. spast.org These studies systematically modify the substituents on the pyrazole ring and analyze the resulting changes in biological activity to build a comprehensive understanding of the pharmacophore. researchgate.net

The biological activity of pyrazole derivatives is profoundly influenced by the nature and position of substituents on the pyrazole ring. researchgate.netresearchgate.net The most common substitution sites are the carbon atoms at positions 3, 4, and 5, as well as the nitrogen atoms at positions 1 and 2. researchgate.net

The C4 position of the pyrazole ring is another critical site for substitution. The introduction of various functional groups at this position can modulate the electronic properties of the ring and provide additional interaction points with biological targets. nih.gov For instance, the introduction of a pyrimidine-2(1H)-thione moiety at the 4-position of a 1,3,5-trisubstituted pyrazole scaffold was shown to enhance its anticancer activity against a broad range of cancer cell lines. nih.gov

Substitutions on the nitrogen atoms of the pyrazole ring also have a significant impact on biological activity. N-alkylation or N-arylation can influence the compound's pharmacokinetic properties and its interaction with target proteins. mdpi.com For example, in a study of ASK1 kinase inhibitors, N-alkylation of the pyrazole ring led to high potency, while N-pyridinyl derivatives showed a more favorable efflux rate. mdpi.com

The electronic properties of the substituents are also a key determinant of activity. Electron-donating or electron-withdrawing groups can alter the electron density of the pyrazole ring, affecting its ability to participate in interactions such as hydrogen bonding and π-π stacking with biological targets. researchgate.net For example, in a series of antifungal pyrazole conjugates, compounds bearing an electron-deficient group on an attached aromatic ring displayed higher inhibitory effects, while those with electron-donating substituents showed reduced activity. mdpi.com

The specific placement of functional groups on the pyrazole scaffold is critical for directing interactions with biological targets. researchgate.netresearchgate.net The spatial arrangement of these groups determines the molecule's ability to fit into the binding pocket of a protein and form key interactions that lead to a biological response.

In the context of kinase inhibitors, the pyrazole ring often acts as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region. mdpi.comnih.gov The substituents on the pyrazole ring then project into different pockets of the ATP-binding site. For example, in the development of ROCK-II inhibitors, a pyrazole group served as the hinge-binding moiety, while a side chain with hydrogen-bonding capability enhanced the inhibitor's selectivity. nih.gov

The position of a substituent can dramatically alter the selectivity profile of a compound. For instance, in a series of pyrazolo[3,4-d]pyrimidine derivatives, substitution at the N1 position with different groups led to varying degrees of selectivity for different kinases. nih.gov Similarly, in the development of ALK inhibitors, the interaction between the pyrazole ring and specific amino acid residues in the hinge region was found to be crucial for selectivity over other kinases like TrkA. mdpi.com

The orientation of functional groups also plays a vital role. In the case of the PDE5 inhibitor sildenafil, the pyrazole ring forms a π-π interaction with a tyrosine residue, while the attached pyrimidine (B1678525) ring interacts with a phenylalanine residue. nih.gov The specific positioning of these aromatic systems within the binding pocket is essential for the drug's potent inhibitory activity. nih.gov

Furthermore, the introduction of bulky or flexible groups at different positions can influence the conformational preferences of the molecule, which in turn affects its ability to bind to a target. researchgate.net Smaller substituents may allow for a better fit into a binding pocket, leading to stronger interactions. researchgate.net

While specific research detailing the role of a cyclopentylmethyl moiety at the 4-position of the pyrazole ring is limited, general principles of medicinal chemistry and SAR studies of related alkyl-substituted pyrazoles can provide valuable insights. The introduction of a 4-alkyl substituent, such as a cyclopentylmethyl group, can influence the biological activity of a pyrazole derivative through several mechanisms.

Firstly, the cyclopentylmethyl group is a lipophilic moiety. Increasing the lipophilicity of a compound can enhance its ability to cross cell membranes and interact with hydrophobic pockets within a biological target. However, excessive lipophilicity can also lead to poor aqueous solubility and increased metabolic instability. The cyclopentyl ring, being a cyclic alkyl group, provides a degree of conformational restriction compared to a linear alkyl chain, which can be advantageous for binding to a specific target.

In a study on the synthesis of 4-alkyl-1,3,5-triarylpyrazoles, the alkylation of the pyrazoline precursor at the 4-position was a key step in generating the final compounds, which were investigated as ligands for the estrogen receptor. nih.gov This highlights that substitution at the 4-position with alkyl groups is a viable strategy for creating biologically active molecules.

The size and shape of the cyclopentylmethyl group can also play a role in steric interactions with the target protein. A bulky group at the 4-position can either enhance binding by occupying a specific hydrophobic pocket or hinder binding if it clashes with the protein surface. researchgate.net The optimal size and conformation of the alkyl substituent are therefore highly dependent on the specific topology of the target's binding site.

Target-Specific In Vitro Studies and Modulatory Effects

The broad biological activity of pyrazole derivatives has led to their investigation against a multitude of specific biological targets. nih.govnih.govresearchgate.net In vitro studies are essential for elucidating the modulatory effects of these compounds on their respective targets and for understanding their mechanism of action at a molecular level.

Protein kinases are a major class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. mdpi.commdpi.comnih.gov The pyrazole scaffold has emerged as a key structural motif in the design of potent and selective protein kinase inhibitors. mdpi.commdpi.com

Numerous pyrazole-containing compounds have been developed as inhibitors of various protein kinases, including Aurora kinases, cyclin-dependent kinases (CDKs), and Rho-associated kinase (ROCK). mdpi.comnih.govmdpi.com SAR studies have been instrumental in optimizing the potency and selectivity of these inhibitors. For example, in the development of ROCK-II inhibitors, a pyrazole-based compound was identified with an IC50 of approximately 3 nM in both enzymatic and cell-based assays, demonstrating high potency. nih.gov This compound also exhibited excellent selectivity, with a low off-target hit rate against a large panel of other kinases. nih.gov

| Compound | Target Kinase | IC50 (nM) | Assay Type | Reference |

|---|---|---|---|---|

| Compound 5 (SR-3677) | ROCK-II | ~3 | Enzymatic Assay | nih.gov |

| Compound 33 | FLT3 | Potent Inhibition | Cell-based Assay | nih.gov |

| Compound 33 | VEGFR2 | Potent Inhibition | Cell-based Assay | nih.gov |

| Ruxolitinib | JAK1 | ~3 | Enzymatic Assay | mdpi.com |

| Ruxolitinib | JAK2 | ~3 | Enzymatic Assay | mdpi.com |

| Compound | Cell Line | Activity (GI50 µM) | Reference |

|---|---|---|---|

| Thiazolyl pyrazole carbaldehyde hybrid (181) | HeLa | 9.05 ± 0.04 | mdpi.com |

| Thiazolyl pyrazole carbaldehyde hybrid (181) | MCF-7 | 7.12 ± 0.04 | mdpi.com |

| Thiazolyl pyrazole carbaldehyde hybrid (181) | A549 | 6.34 ± 0.06 | mdpi.com |

| Polysubstituted pyrazole (Compound 9) | Various | GI50 MG-MID = 3.6 | nih.gov |

Muscarinic Acetylcholine (B1216132) Receptor Modulators

Derivatives of this compound have been investigated as potential modulators of muscarinic acetylcholine receptors (mAChRs), which are G protein-coupled receptors (GPCRs) crucial for regulating neuronal excitability in the central and peripheral nervous systems. nih.govnih.gov Research has particularly focused on their activity as positive allosteric modulators (PAMs) of the M4 subtype (M4 mAChR), a target for neurodevelopmental and neurodegenerative diseases like schizophrenia and Alzheimer's disease. nih.gov

Structure-activity relationship (SAR) studies have been conducted on a series of pyrazol-4-yl-pyridine derivatives to optimize their potency and selectivity as M4 mAChR PAMs. nih.gov These studies led to the discovery of potent and subtype-selective PAMs. For instance, the introduction of a cyclopentylmethyl group at the N1 position of the pyrazole ring is a key structural feature in some of these modulators. The development of these compounds is aimed at providing better therapeutic outcomes compared to traditional muscarinic agonists, which often suffer from a lack of subtype selectivity. nih.gov

One notable compound from these studies is 6-(4-(1-(Cyclopentylmethyl)-1H-pyrazol-4-yl)pyridin-3-yl)-2-methylisoindolin-1-one. nih.gov The synthesis and pharmacological evaluation of such molecules are crucial for advancing them toward clinical applications. nih.gov The investigation of these derivatives has also extended to the development of radiolabeled probes for positron emission tomography (PET) imaging, which can aid in the non-invasive visualization and quantification of M4 receptors in the brain. nih.govnih.gov

Table 1: Selected this compound Derivatives as M4 Muscarinic Acetylcholine Receptor Modulators This table is representative of the types of compounds investigated and does not constitute a complete list.

| Compound Name | Chemical Structure | Activity | Research Focus |

|---|---|---|---|

| 6-(4-(1-(Cyclopentylmethyl)-1H-pyrazol-4-yl)pyridin-3-yl)-2-methylisoindolin-1-one | C26H28N4O | Positive Allosteric Modulator (PAM) of M4 mAChR | Synthesis and pharmacological evaluation for potential therapeutic use. nih.gov |

| 4-(1-(Cyclopentylmethyl)-1H-pyrazol-4-yl)-3-(3-oxoisoindolin-5-yl)benzonitrile | C28H24N4O | Intermediate in the synthesis of M4 mAChR PAMs | Development of novel M4-targeted compounds. nih.gov |

Cannabinoid Receptor Antagonism

The 1H-pyrazole scaffold is a well-established pharmacophore for cannabinoid receptor ligands, particularly antagonists of the CB1 receptor. While the lead compound in many of these studies is SR141716A, which features a methyl group at the 4-position of the pyrazole ring, the exploration of various substituents at this and other positions has been a key aspect of SAR studies. nih.govelsevierpure.com These studies aim to develop potent and selective antagonists that can be used as pharmacological tools or therapeutic agents to counteract the effects of cannabinoids. nih.gov

The structural requirements for potent CB1 receptor antagonism in pyrazole derivatives have been extensively studied. nih.govelsevierpure.com Key features generally include a para-substituted phenyl ring at the 5-position, a carboxamide group at the 3-position, and a 2,4-dichlorophenyl group at the 1-position of the pyrazole ring. nih.govelsevierpure.com While the 4-position is often substituted with a small alkyl group like methyl, the influence of other groups, including a cyclopentylmethyl moiety, has been explored to understand the spatial and electronic requirements of the CB1 receptor binding pocket. nih.gov

The antagonism of the CB1 receptor by these pyrazole derivatives is a result of their ability to bind to the receptor without initiating the intracellular signaling cascade that is triggered by agonists. nih.gov This blockade of the receptor can prevent or reverse the physiological effects of cannabinoid agonists. Research in this area has led to the identification of compounds with high binding affinity and antagonist activity, some of which have been investigated for their potential in various therapeutic areas. nih.govnih.gov

Table 2: Representative Pyrazole Derivatives and their Cannabinoid Receptor Activity This table illustrates the general class of pyrazole-based cannabinoid receptor ligands. The specific activity of a 4-(cyclopentylmethyl) derivative would be determined by its unique structure.

| Compound Class | General Structure | Target Receptor | Activity | Key Structural Features for Antagonism |

|---|---|---|---|---|

| Biarylpyrazoles | Pyrazole core with aryl substituents | CB1 Receptor | Antagonist | p-substituted phenyl at C5, carboxamide at C3, 2,4-dichlorophenyl at N1. nih.govelsevierpure.com |

| Tricyclic Pyrazoles | Fused pyrazole ring system | CB1/CB2 Receptors | Variable (Antagonist/Inverse Agonist) | Planar tricyclic core often enhances CB2 selectivity. mdpi.comuniss.it |

Investigation of Mechanism of Action at the Molecular Level (In Vitro)

The in vitro investigation of the mechanism of action of this compound derivatives at the molecular level has been a critical component of their pharmacological characterization. For derivatives acting as M4 mAChR PAMs, studies have focused on understanding their allosteric mode of action. Unlike orthosteric agonists that bind to the same site as the endogenous neurotransmitter acetylcholine, allosteric modulators bind to a distinct site on the receptor. nih.gov This binding event modulates the affinity and/or efficacy of the orthosteric ligand.

In vitro autoradiography studies on rodent brain sections using a radiofluorinated pyrazol-4-yl-pyridine derivative demonstrated that the presence of an orthosteric ligand (carbachol) was necessary for efficient binding of the allosteric modulator to the M4-rich striatum. nih.gov This finding indicates a cooperative binding mechanism, where the binding of the orthosteric agonist induces a conformational change in the receptor that enhances the binding of the allosteric modulator. This is a hallmark of the molecular mechanism of positive allosteric modulation.

Molecular docking studies are another powerful in vitro tool used to investigate the mechanism of action at the molecular level. ekb.egtsijournals.com For pyrazole derivatives in general, docking simulations have been used to predict the binding modes and affinities of these ligands within the active sites of their target proteins. ekb.eg These computational models can identify key amino acid residues involved in the interaction, providing insights into the structural basis of ligand binding and activity. For instance, in the context of other pyrazole derivatives targeting enzymes, docking studies have elucidated hydrophobic interactions and hydrogen bonding that are crucial for their inhibitory effects. nih.govnih.gov While specific docking studies for this compound at muscarinic or cannabinoid receptors were not detailed in the provided results, this methodology represents a standard approach for elucidating the molecular mechanism of action for this class of compounds. ekb.egtsijournals.com

Advanced Research Applications of 4 Cyclopentylmethyl 1h Pyrazole As a Building Block

Role in Medicinal Chemistry and Drug Discovery Programs

The pyrazole (B372694) nucleus is a prominent scaffold in a multitude of biologically active compounds, and the introduction of a cyclopentylmethyl group at the 4-position could influence pharmacokinetic and pharmacodynamic properties.

The pyrazole ring in 4-(Cyclopentylmethyl)-1H-pyrazole possesses two nitrogen atoms that can be functionalized, allowing for the construction of diverse and complex heterocyclic systems. The NH group can be readily alkylated, acylated, or arylated, while the adjacent nitrogen can be involved in coordination with metal centers or further ring formations. The C-H bonds on the pyrazole ring can also be functionalized through various modern synthetic methodologies. This versatility allows for the generation of libraries of novel compounds for high-throughput screening.

In drug discovery, the concept of bioisosterism is crucial for fine-tuning the properties of a lead compound. The pyrazole ring can act as a bioisostere for other aromatic or heteroaromatic rings. The cyclopentylmethyl group offers a lipophilic and non-planar moiety that can explore different binding pockets within a target protein compared to simpler alkyl or aryl substituents. This could lead to improved potency, selectivity, or metabolic stability of a drug candidate.

Potential in Agrochemical Research and Development

Many commercial pesticides and herbicides contain a pyrazole core, indicating the potential for new derivatives to exhibit useful biological activity in an agricultural context.

The development of new fungicidal and insecticidal agents often involves the synthesis and screening of novel heterocyclic compounds. The pyrazole scaffold is a key component in several commercial pesticides. By analogy, derivatives of this compound could be synthesized and tested for their potential to disrupt biological processes in fungi and insects, potentially leading to the discovery of new active ingredients for crop protection.

Exploration in Materials Science

The properties of the pyrazole ring, including its aromaticity, ability to form hydrogen bonds, and coordinate to metal ions, make it an attractive component for the design of new organic materials.

The functionalization of this compound could lead to the creation of new polymers, liquid crystals, or organic light-emitting diode (OLED) materials. The cyclopentylmethyl group can influence the packing and intermolecular interactions of the molecules in the solid state, which in turn dictates the material's bulk properties. The pyrazole unit can also be incorporated into metal-organic frameworks (MOFs) or coordination polymers, where it can act as a ligand to connect metal centers, forming porous materials with potential applications in gas storage or catalysis.

Applications in Fluorescent Substances and Dyes

Extensive research into the applications of pyrazole-based compounds has revealed their utility in various scientific and technological fields. The pyrazole scaffold is a known component in the design of fluorescent materials and dyes due to its electronic properties and structural versatility. mdpi.comresearchgate.netmdpi.com Pyrazole derivatives with conjugated systems often exhibit unique photophysical properties, making them candidates for the development of sensors and organic materials. mdpi.com

However, a comprehensive review of the scientific literature and chemical databases indicates that there is currently no specific research detailing the use of This compound as a building block for the synthesis of fluorescent substances or dyes. While the broader class of pyrazoles has been investigated for such applications, the specific compound has not been identified in published studies related to fluorophore development. icm.edu.plnih.govresearchgate.netlongdom.orgmdpi.comnih.govnih.gov

Therefore, no detailed research findings or data tables on the photophysical properties of fluorescent compounds derived from this compound can be provided at this time.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(Cyclopentylmethyl)-1H-pyrazole, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via cyclocondensation reactions. For example, cyclopentylmethyl-substituted pyrazoles can be prepared by reacting cyclopentylmethyl ketones with hydrazines under reflux in ethanol or acetic acid. Purification is often achieved using column chromatography with solvent gradients (e.g., ethyl acetate/petroleum ether) .

- Optimization : Reaction yield and purity depend on temperature, solvent polarity, and stoichiometric ratios. For instance, using a 1:1 ethyl acetate/petroleum ether solvent system improved purity to >95% in analogous pyrazole derivatives .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

- Techniques :

- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent positions. For example, pyrazole protons typically resonate between δ 6.0–7.5 ppm, while cyclopentylmethyl groups show distinct multiplet patterns in the δ 1.5–2.5 ppm range .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] peaks). A deviation <5 ppm from theoretical values ensures structural integrity .

- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions, as demonstrated for related 5-acyloxypyrazoles .

Advanced Research Questions

Q. How do substituent modifications on the pyrazole core influence biological activity, and what SAR trends are observed?

- SAR Insights :

- Electron-Withdrawing Groups (EWGs) : Trifluoromethyl or nitro groups at the 3-position enhance metabolic stability and target binding, as seen in COX-2 inhibitors like celecoxib .

- Cyclopentylmethyl vs. Aryl Substituents : Bulky aliphatic groups (e.g., cyclopentylmethyl) improve lipophilicity and blood-brain barrier penetration in CNS-targeting analogs .

Q. What computational strategies are used to predict the physicochemical properties and binding modes of this compound derivatives?

- Approaches :

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. For pyrazole-4-carboxylic acid derivatives, DFT studies aligned with experimental IR and NMR data .

- Molecular Docking : Utilized to map interactions with targets like cyclooxygenase-2 (COX-2) or carbonic anhydrase. Celecoxib analogs showed hydrogen bonding with Arg513 and hydrophobic interactions with the COX-2 active site .

Q. How can contradictory spectral or biological data between similar pyrazole derivatives be resolved?

- Resolution Strategies :

- Comparative NMR Analysis : Assign peaks using 2D techniques (e.g., HSQC, HMBC) to distinguish regioisomers .

- Metabolic Profiling : Incubate compounds with liver microsomes to identify degradation products causing variability in bioactivity .

- Crystallographic Validation : Resolve ambiguities in substituent orientation, as done for 5-acyloxypyrazoles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.